molecular formula C18H19BrN2OS B2519792 5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1164131-41-2

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No.: B2519792
CAS No.: 1164131-41-2
M. Wt: 391.33
InChI Key: LJXJPKAUJPRWIS-UHFFFAOYSA-M
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Description

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C18H19BrN2OS and its molecular weight is 391.33. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a member of the imidazothiazole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and notably its biological activity, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the imidazole and thiazole rings. The compound crystallizes in a triclinic space group with specific crystallographic parameters that define its structure. For example, it has been noted to have a molecular formula of C19H20N4SC_{19}H_{20}N_4S and a molar mass of approximately 336.45 g/mol.

Crystallographic Data

ParameterValue
Space GroupP1̄
a (Å)9.3625(6)
b (Å)12.7558(7)
c (Å)14.5965(9)
α (°)68.833(2)
β (°)80.891(2)
γ (°)69.242(2)
Volume (ų)1519.15(16)

This structural data is crucial for understanding the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of imidazothiazoles, including our compound of interest. The compound exhibited significant activity against several pathogenic bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for various strains:
    • Pseudomonas aeruginosa : MIC = 0.21 μM
    • Escherichia coli : MIC = 0.21 μM

These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines, particularly:

  • A549 cells (human lung adenocarcinoma)

The evaluation was conducted using the MTT assay to determine cell viability post-treatment with the compound at varying concentrations. The findings showed that:

  • Compounds similar to this compound reduced A549 cell viability significantly compared to control treatments.

Case Studies and Comparative Analysis

A comparative analysis of related compounds reveals insights into structure-activity relationships:

CompoundActivity TypeCell LineIC50 (µM)
Compound AAntimicrobialS. aureus0.15
Compound BAnticancerA54910
5-Hydroxy... Antimicrobial/AnticancerA549/P.aeruginosa0.21/0.21

This table illustrates the potential of our compound relative to others in its class.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Molecular Docking Studies

Molecular docking studies have been performed to predict how this compound interacts with target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways. The binding energies obtained from these studies suggest strong interactions with key enzymes such as MurD and DNA gyrase.

Properties

IUPAC Name

7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N2OS.BrH/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20;/h2-10,21H,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJPKAUJPRWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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